![molecular formula C25H28N2O6S B12472312 N~2~-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12472312.png)
N~2~-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes multiple methoxy groups, a benzyl group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. Common synthetic routes may involve the use of reagents such as methyl iodide for methylation, and sulfonyl chlorides for the introduction of the phenylsulfonyl group. Reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the phenylsulfonyl group can yield phenylthiol derivatives.
Scientific Research Applications
N~2~-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N2-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide shares similarities with other compounds that have methoxy, benzyl, and phenylsulfonyl groups.
- Examples include N-(4-methoxybenzyl)-N-methylglycinamide and N-(phenylsulfonyl)-N-methylglycinamide.
Uniqueness
What sets N2-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H28N2O6S |
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Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[(4-methoxyphenyl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C25H28N2O6S/c1-26(17-19-10-12-20(31-2)13-11-19)25(28)18-27(34(29,30)22-8-6-5-7-9-22)23-15-14-21(32-3)16-24(23)33-4/h5-16H,17-18H2,1-4H3 |
InChI Key |
CKSIZIULSXTAGN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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